molecular formula C13H11NO3 B12070904 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid

Cat. No.: B12070904
M. Wt: 229.23 g/mol
InChI Key: CSSVPFSOAIRRBM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid is an organic compound that features both an indene and an oxazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-indene with oxazole-4-carboxylic acid in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted oxazole and indene compounds .

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxamide
  • 2-(2,3-Dihydro-1H-inden-2-yl)thiazole-4-carboxylic acid
  • 2-(2,3-Dihydro-1H-inden-2-yl)imidazole-4-carboxylic acid

Uniqueness

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid is unique due to the presence of both an indene and an oxazole ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H11NO3/c15-13(16)11-7-17-12(14-11)10-5-8-3-1-2-4-9(8)6-10/h1-4,7,10H,5-6H2,(H,15,16)

InChI Key

CSSVPFSOAIRRBM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C3=NC(=CO3)C(=O)O

Origin of Product

United States

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